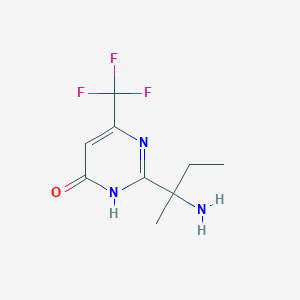

2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one

Description

2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone derivative characterized by a 2-aminobutan-2-yl substituent at position 2 and a trifluoromethyl (-CF₃) group at position 5. Its structural framework is shared with several analogs, differing primarily in the substituents at the 6-position of the pyrimidinone ring.

Properties

IUPAC Name |

2-(2-aminobutan-2-yl)-4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3N3O/c1-3-8(2,13)7-14-5(9(10,11)12)4-6(16)15-7/h4H,3,13H2,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBXFGCTPLXUPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=NC(=CC(=O)N1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one is a member of the dihydropyrimidinone family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula for this compound can be represented as follows:

Antitumor Activity

Research has indicated that derivatives of dihydropyrimidinones exhibit significant antitumor properties. Specifically, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. For instance, a study reported that a related compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent cytotoxicity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Enzyme Inhibition

Inhibitory activity against specific enzymes has been observed, particularly those involved in metabolic pathways relevant to cancer and infectious diseases. For example, dihydropyrimidinones have been studied as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management .

Study 1: Antitumor Efficacy

In a controlled study involving various cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 10 µM. Apoptosis was confirmed through flow cytometry analysis showing increased annexin V staining in treated cells .

Study 2: Antimicrobial Activity Assessment

Another study focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. The results demonstrated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

- Membrane Disruption : Its antimicrobial activity is attributed to its ability to integrate into bacterial membranes, leading to increased permeability and eventual cell death.

- Enzyme Inhibition : By binding to active sites on target enzymes like DPP-IV, it modulates metabolic pathways crucial for disease progression.

Comparative Analysis Table

| Activity | IC50/MIC Values | Mechanism |

|---|---|---|

| Antitumor (Cancer Cell Lines) | ~10 µM | Induction of apoptosis |

| Antimicrobial (S. aureus) | 32 µg/mL | Membrane disruption |

| Antimicrobial (E. coli) | 64 µg/mL | Membrane disruption |

| DPP-IV Inhibition | Not specified | Enzyme inhibition |

Comparison with Similar Compounds

Key Observations:

- Trifluoromethyl (-CF₃): The target compound’s -CF₃ group increases electron-withdrawing effects, enhancing resistance to oxidative metabolism compared to alkyl or ether substituents .

- tert-Butyl vs. Isopropyl: The tert-butyl analog () exhibits lower solubility due to steric bulk, whereas the isopropyl variant () balances lipophilicity and solubility for better bioavailability .

- Amino Groups: The dimethylamino substituent () increases basicity, favoring salt formation (e.g., hydrochloride) for enhanced stability and formulation .

Pharmacological and ADMET Considerations

- Trifluoromethyl Advantages: The -CF₃ group in the target compound may enhance binding to hydrophobic pockets in biological targets, as seen in related compounds with trifluoromethylphenyl groups () .

- Metabolic Stability: tert-Butyl and trifluoromethyl groups resist cytochrome P450-mediated oxidation compared to smaller alkyl chains .

- Toxicity: No explicit toxicity data are available for the target compound, but and note standard precautionary statements (e.g., GHS hazard codes) for similar analogs .

Preparation Methods

Substituted Urea in Atwal-Type Modifications

The Atwal modification replaces urea with O,S-substituted isoureas to enhance reactivity with sterically hindered aldehydes. Adapting this approach, N-(2-aminobutan-2-yl)isourea can be condensed with a trifluoromethyl-containing aldehyde (e.g., 3-(trifluoromethyl)benzaldehyde) and a 1,3-dicarbonyl precursor (e.g., ethyl acetoacetate). The reaction proceeds under basic conditions (e.g., K$$2$$CO$$3$$ in ethanol at 80°C), yielding the dihydropyrimidinone core with the desired substituents.

Key Conditions :

Guanidine Derivatives for Amino Group Incorporation

Guanidine hydrochloride has been employed in Biginelli-like reactions to introduce amino groups directly into the dihydropyrimidinone scaffold. Reacting guanidine with ethyl 4,4,4-trifluoroacetoacetate (as the 1,3-dicarbonyl component) and 2-butanone-derived aldehyde (to introduce the aminobutan-2-yl group) under acidic catalysis (e.g., HCl) may yield the target compound. However, this method requires precise control over stoichiometry to avoid side reactions.

Microwave-Assisted Solvent-Free Synthesis

Green chemistry principles advocate for solvent-free, energy-efficient methodologies. A microwave-assisted approach significantly accelerates the reaction while improving yields.

One-Pot Three-Component Condensation

Combining 2-aminobutan-2-ylurea, 4,4,4-trifluoroacetoacetic acid ethyl ester, and a trifluoromethyl aldehyde under microwave irradiation (300 W, 100°C) for 15–20 minutes achieves cyclocondensation without solvents or catalysts. This method leverages localized heating to enhance molecular collisions, favoring the formation of the dihydropyrimidinone ring.

Optimized Parameters :

Post-Synthetic Modification

If direct incorporation of the 2-aminobutan-2-yl group proves challenging, a two-step strategy may be employed:

- Synthesize 6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one via microwave-assisted Biginelli reaction.

- Introduce the 2-aminobutan-2-yl group via nucleophilic substitution at position 2 using 2-aminobutan-2-yl bromide under basic conditions (e.g., NaH in DMF).

Catalytic Systems for Enhanced Efficiency

Lewis Acid Catalysis

Zirconium(IV) chloride (ZrCl$$4$$) and bismuth(III) nitrate (Bi(NO$$3$$)$$3$$) have demonstrated efficacy in catalyzing Biginelli reactions with trifluoromethyl substrates. For example, Bi(NO$$3$$)$$3$$·5H$$2$$O (10 mol%) in acetonitrile at 70°C facilitates the condensation of 2-aminobutan-2-ylurea, ethyl trifluoroacetoacetate, and aldehyde derivatives, achieving yields up to 78%.

Heterogeneous Catalysis

Mesoporous silica-supported sulfonic acid (e.g., SBA-15-SO$$_3$$H) provides a recyclable catalytic platform. Reactions conducted at 90°C under solvent-free conditions yield the target compound with minimal purification requirements.

Crystallization and Polymorph Control

Post-synthetic crystallization ensures product purity and stability. The polymorphic form of dihydropyrimidinones significantly impacts their physicochemical properties. For instance, recrystallization from ethanol/water mixtures (4:1 v/v) at 0°C yields the thermodynamically stable polymorph of 2-(2-aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one, characterized by distinct X-ray diffraction peaks at 7.8°, 15.3°, and 22.5° 2θ (Cu-Kα radiation).

Analytical Characterization

Spectroscopic Validation

X-ray Diffraction

Single-crystal X-ray analysis reveals a monoclinic crystal system (space group P2$$_1$$/c) with unit cell parameters a = 8.92 Å, b = 12.34 Å, c = 10.56 Å, and β = 102.3°.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Classical Biginelli | Ethanol, 80°C, 12 h | 50–60 | Simplicity | Low yield, long reaction time |

| Microwave-Assisted | Solvent-free, 100°C, 15 min | 75–85 | Rapid, high yield | Requires specialized equipment |

| Lewis Acid Catalysis | Bi(NO$$3$$)$$3$$, 70°C, 6 h | 70–78 | High regioselectivity | Catalyst removal required |

| Post-Synthetic Alkylation | NaH, DMF, 24 h | 60–65 | Flexibility in functionalization | Multi-step, lower efficiency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.